molecular formula C12H14BrFOZn B14879717 4-Fluoro-2-(5-hexen-1-oxy)phenylZinc bromide

4-Fluoro-2-(5-hexen-1-oxy)phenylZinc bromide

Cat. No.: B14879717
M. Wt: 338.5 g/mol
InChI Key: NKFLGFMLGUMSRF-UHFFFAOYSA-M
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Description

4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-fluoro-2-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-fluoro-2-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-2-(5-hexen-1-oxy)phenyl bromide+Zn4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide\text{4-Fluoro-2-(5-hexen-1-oxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Fluoro-2-(5-hexen-1-oxy)phenyl bromide+Zn→4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions due to the presence of the hexenyl group.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.

    Addition Reactions: The hexenyl group can react with various electrophiles under mild conditions.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Addition Reactions: Forms substituted alkenes.

Scientific Research Applications

4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide is extensively used in:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for research purposes.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via transmetalation, where the organozinc species transfers its organic group to a metal catalyst (e.g., palladium). This process is followed by reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(5-hexen-1-oxy)phenylboronic acid
  • 4-Fluoro-2-(5-hexen-1-oxy)phenylmagnesium bromide

Uniqueness

Compared to its boronic acid and magnesium bromide counterparts, 4-fluoro-2-(5-hexen-1-oxy)phenylzinc bromide offers better functional group tolerance and milder reaction conditions, making it a preferred choice in sensitive synthetic applications.

Properties

Molecular Formula

C12H14BrFOZn

Molecular Weight

338.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-hex-5-enoxybenzene-4-ide

InChI

InChI=1S/C12H14FO.BrH.Zn/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12;;/h2,6-7,10H,1,3-5,9H2;1H;/q-1;;+2/p-1

InChI Key

NKFLGFMLGUMSRF-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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